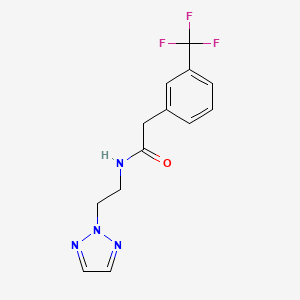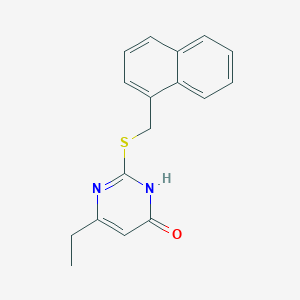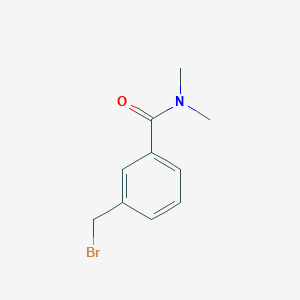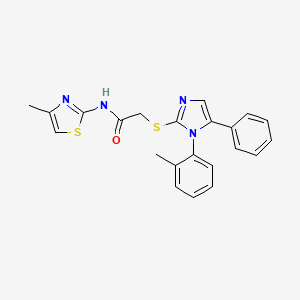![molecular formula C20H17N5O4 B2712795 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034519-52-1](/img/structure/B2712795.png)
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one” is a pyrido[2,3-d]pyrimidin-4-one derivative . Pyrido[2,3-d]pyrimidin-4-ones have been studied as potential inhibitors of tyrosine kinases .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4-ones has been improved by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time . Another method involves directed lithiation of 2-substituted 5-aminopyridine derivatives with BuLi–TMEDA in diethyl ether at –10 °C . The 4-lithio derivatives were quenched with CO2 to give the analogous C-4 carboxylic acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the lithiation of 2-substituted 5-aminopyridine derivatives, followed by quenching with CO2 . The protecting groups are then hydrolyzed with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids . These acids are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .Scientific Research Applications
Antitumor Activity
This compound has shown promise in antitumor research. Specifically, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (a derivative of the compound) demonstrated potent antitumor activity . Further investigations into its mechanism of action and potential clinical applications are warranted.
Antibacterial Properties
A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine , exhibited broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL. It also displayed reasonable antifungal activity (MIC = 31.25 μg/mL) . Researchers are exploring its potential as an antimicrobial agent.
Synthesis Methods
The synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones involves directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines. These intermediates are then converted to the desired compound by reaction with formamide or formamidine acetate. Boc-protected aminopyridines yield the best results, especially when directly reacting with di-tert-butyl dicarbonate .
properties
IUPAC Name |
6-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-18(12-3-4-15-16(10-12)29-20(28)23-15)24-8-5-13(6-9-24)25-11-22-17-14(19(25)27)2-1-7-21-17/h1-4,7,10-11,13H,5-6,8-9H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJXJQYCWCTPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)


![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)


![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)